S-benzyl-N-[(5-bromo-1H-indol-1-yl)acetyl]-L-cysteine
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Overview
Description
S-benzyl-N-[(5-bromo-1H-indol-1-yl)acetyl]-L-cysteine: is a synthetic compound that combines the structural features of indole and cysteine Indole derivatives are known for their diverse biological activities, while cysteine is an amino acid with significant roles in protein synthesis and metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-benzyl-N-[(5-bromo-1H-indol-1-yl)acetyl]-L-cysteine typically involves several key steps:
Formation of the Indole Derivative: The indole ring is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane.
Acetylation: The brominated indole is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Coupling with L-cysteine: The acetylated indole is coupled with L-cysteine through an amide bond formation. This step often uses coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to improve reaction rates and selectivity.
Purification Techniques: Employing crystallization, chromatography, or recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the cysteine moiety, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.
Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in ethanol.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to the presence of both indole and cysteine moieties.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes that interact with cysteine residues.
Protein Modification: Used in studies involving protein modification and labeling.
Medicine
Drug Development: Investigated for its potential as a lead compound in drug development, particularly for its anticancer and antimicrobial properties.
Biomarker Studies: Used in the development of biomarkers for various diseases.
Industry
Material Science:
Agriculture: Investigated for its use in developing new agrochemicals.
Mechanism of Action
The mechanism of action of S-benzyl-N-[(5-bromo-1H-indol-1-yl)acetyl]-L-cysteine involves its interaction with biological molecules, particularly proteins. The indole moiety can interact with aromatic amino acids in proteins, while the cysteine moiety can form covalent bonds with thiol groups in proteins. This dual interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
S-benzyl-L-cysteine: Lacks the indole moiety, making it less versatile in biological interactions.
N-acetyl-L-cysteine: Lacks the benzyl and indole moieties, primarily used as a mucolytic agent.
5-bromoindole: Lacks the cysteine moiety, limiting its biological applications.
Uniqueness
S-benzyl-N-[(5-bromo-1H-indol-1-yl)acetyl]-L-cysteine is unique due to its combination of indole and cysteine moieties, providing a versatile scaffold for various biological and chemical applications. This dual functionality allows it to interact with a wide range of biological targets, making it a valuable compound in research and development.
Properties
Molecular Formula |
C20H19BrN2O3S |
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Molecular Weight |
447.3 g/mol |
IUPAC Name |
(2R)-3-benzylsulfanyl-2-[[2-(5-bromoindol-1-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C20H19BrN2O3S/c21-16-6-7-18-15(10-16)8-9-23(18)11-19(24)22-17(20(25)26)13-27-12-14-4-2-1-3-5-14/h1-10,17H,11-13H2,(H,22,24)(H,25,26)/t17-/m0/s1 |
InChI Key |
QNBVTHLRPKIEEE-KRWDZBQOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CSC[C@@H](C(=O)O)NC(=O)CN2C=CC3=C2C=CC(=C3)Br |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)CN2C=CC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
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